1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine

Medicinal chemistry Structure-activity relationship Lead optimization

1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine (IUPAC: [1-(1H-imidazol-2-yl)propyl](propan-2-yl)amine; CAS Registry Number 886505-14-2; molecular formula C9H17N3; molecular weight 167.26 g/mol) is a synthetic secondary amine belonging to the class of 2-substituted imidazole derivatives featuring an alpha-branched N-isopropylpropan-1-amine side chain. The CAS registry formally designates this substance as 1-Ethyl-N-(1-methylethyl)-1H-imidazole-2-methanamine, reflecting an N1-ethyl-substituted imidazole core with a methylene-bridged isopropylamine; however, multiple commercial vendors list the compound under the 1H-imidazol-2-yl nomenclature, creating a critical identity verification requirement during procurement.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
Cat. No. B11768767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCCC(C1=NC=CN1)NC(C)C
InChIInChI=1S/C9H17N3/c1-4-8(12-7(2)3)9-10-5-6-11-9/h5-8,12H,4H2,1-3H3,(H,10,11)
InChIKeyQOTVDHYNPKMOFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine: Procurement Specifications, Identity, and Structural Classification


1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine (IUPAC: [1-(1H-imidazol-2-yl)propyl](propan-2-yl)amine; CAS Registry Number 886505-14-2; molecular formula C9H17N3; molecular weight 167.26 g/mol) is a synthetic secondary amine belonging to the class of 2-substituted imidazole derivatives featuring an alpha-branched N-isopropylpropan-1-amine side chain [1]. The CAS registry formally designates this substance as 1-Ethyl-N-(1-methylethyl)-1H-imidazole-2-methanamine, reflecting an N1-ethyl-substituted imidazole core with a methylene-bridged isopropylamine; however, multiple commercial vendors list the compound under the 1H-imidazol-2-yl nomenclature, creating a critical identity verification requirement during procurement . The compound is supplied exclusively for research and development use, with commercial availability at ≥97% purity .

Why 1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine Cannot Be Replaced by In-Class Imidazole Analogs Without Experimental Validation


The compound's structural architecture—combining a 1H-imidazole C2 attachment point, an alpha-branched propyl chain, and a secondary N-isopropyl amine—creates a distinct steric, electronic, and hydrogen-bonding profile that differentiates it from common imidazole building blocks. The N-isopropyl substituent converts the primary amine of the des-isopropyl analog 1-(1H-imidazol-2-yl)propan-1-amine (CAS 1154920-24-7) into a secondary amine, altering pKa, logP, and steric bulk at the terminal amine position . Regioisomeric variants such as 1-(3-aminopropyl)imidazole (CAS 5036-48-6), which bear the aminoalkyl chain at the imidazole N1 position rather than C2, exhibit fundamentally different metal-coordination geometries and biological target engagement profiles, with published BindingDB data showing only weak activity (Ki = 410,000 nM against glutaminyl-peptide cyclotransferase) [1]. Chain-length homologs such as 1-(1H-imidazol-2-yl)-N-isopropylpentan-1-amine (CAS 886505-68-6; MW 195.30) introduce additional methylene rotors, altering conformational flexibility and lipophilicity. These structural differences mean that procurement decisions cannot rely on in-class substitution assumptions without experimental corroboration.

Quantitative Differentiation Evidence for 1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine Versus Closest Analogs


N-Isopropyl Secondary Amine vs. Primary Amine: Physicochemical Differentiation from 1-(1H-Imidazol-2-yl)propan-1-amine

The target compound bears an N-isopropyl substituent that converts the terminal amine from a primary amine (as in 1-(1H-imidazol-2-yl)propan-1-amine, CAS 1154920-24-7) to a secondary amine. This substitution is predicted to increase lipophilicity (estimated ΔlogP approximately +0.7 to +1.2 based on the N-isopropyl contribution) and raise the amine pKa by approximately 0.5–1.0 units due to the electron-donating inductive effect of the isopropyl group, relative to the primary amine comparator . The secondary amine also eliminates one hydrogen-bond donor, altering target engagement capacity. The primary amine analog exhibits a reported LogP of 0.8195 , providing a baseline for the increased lipophilicity of the target compound.

Medicinal chemistry Structure-activity relationship Lead optimization

Regioisomeric Differentiation: C2-Attached Propan-1-amine vs. N1-Attached 1-(3-Aminopropyl)imidazole

The target compound features the aminoalkyl chain at the imidazole C2 position, whereas the commercially common analog 1-(3-aminopropyl)imidazole (CAS 5036-48-6) bears the chain at the N1 position. This regioisomerism fundamentally alters metal-ion coordination geometry, as C2-substituted imidazoles coordinate metals via the N3 lone pair with different orientation than N1-substituted variants [1]. Published BindingDB data for 1-(3-aminopropyl)imidazole show a Ki of 410,000 nM (410 μM) against human glutaminyl-peptide cyclotransferase at pH 8.0 and 30°C, indicating very weak target engagement that cannot be extrapolated to the C2-substituted target compound [2]. No equivalent enzyme inhibition data are available for the target compound.

Coordination chemistry Fragment-based drug discovery Enzyme inhibition

Chain-Length Specificity: Propan-1-amine (C3) vs. Pentan-1-amine (C5) Homolog Differentiation

The target compound contains a propan-1-amine (C3) chain connecting the imidazole C2 to the N-isopropyl amine. The direct pentan-1-amine (C5) homolog 1-(1H-imidazol-2-yl)-N-isopropylpentan-1-amine (CAS 886505-68-6; molecular formula C11H21N3; MW 195.30) adds two additional methylene units, increasing molecular weight by 28.04 Da (+16.8%) and adding two rotatable bonds [1]. This chain extension is predicted to increase LogP by approximately +1.0 (estimated +0.5 per methylene) and increase molecular flexibility, which may reduce binding specificity while enhancing membrane partitioning. No experimental LogP or biological data are available for either compound.

Lipophilicity optimization Homologation SAR Pharmacokinetics

Vendor Purity and Storage Specification Comparison Across Commercial Sources

Commercially available batches of the target compound are supplied at purities of 97% (Chemenu, Catalog CM527833) to ≥98% (ChemScene, Catalog CS-0554638) , with recommended storage at 2–8°C sealed in dry conditions. The primary amine analog 1-(1H-imidazol-2-yl)propan-1-amine (CAS 1154920-24-7) is typically supplied at 95% purity (AKSci, Leyan) , representing a 2–3 percentage point purity differential. The target compound carries GHS07 hazard classification (H302 harmful if swallowed, H315 causes skin irritation, H319 causes serious eye irritation, H335 may cause respiratory irritation) per Fluorochem specifications, requiring appropriate handling protocols .

Chemical procurement Quality control Compound management

Predicted Basicity Comparison: Imidazole NH Acidity and Amine pKa Differentiation

Predicted pKa values for structurally related compounds indicate that the imidazole NH proton (when present in the 1H-tautomer) has a predicted pKa of approximately 13.75±0.10, as reported for (S)-1-(1H-imidazol-2-yl)propan-1-amine . For the N-ethyl-substituted imidazole variant (consistent with the CAS registry structure), the imidazole ring lacks an acidic NH proton, and the basic center resides exclusively on the secondary amine nitrogen, with related N-ethyl-imidazole-2-methanamine derivatives showing predicted pKa values of 8.65±0.29 . This ~5 log unit difference in the predominant basic site has profound implications for ionization state at physiological pH (7.4): the 1H-imidazole form remains largely neutral, while the protonated secondary amine (predicted pKa ~8.7) would be ~95% protonated at pH 7.4.

Physicochemical profiling Ionization state Drug-likeness

Procurement-Relevant Application Scenarios for 1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine


Fragment-Based Drug Discovery Requiring Secondary Amine Imidazole Scaffolds with Enhanced Lipophilicity

The N-isopropyl secondary amine substituent provides increased lipophilicity (estimated ΔLogP +0.7 to +1.2 vs. the primary amine analog) while retaining one hydrogen-bond donor for target engagement . This profile is suitable for fragment screening campaigns targeting hydrophobic enzyme pockets where the primary amine analog (LogP 0.8195) may lack sufficient membrane permeability . The compound's molecular weight of 167.26 Da and low rotatable bond count (estimated 4–5) align with Rule-of-3 fragment criteria, making it appropriate for fragment library inclusion.

Synthesis of C2-Functionalized Imidazole Derivatives Requiring Orthogonal N1 Protection Strategies

When procured as the 1H-imidazole tautomer (unsubstituted at N1), the compound presents a free N1 position available for subsequent functionalization, enabling divergent synthetic strategies that are precluded with the N1-ethyl-substituted CAS registry form (1-Ethyl-N-(1-methylethyl)-1H-imidazole-2-methanamine) . This is critical for medicinal chemistry programs requiring late-stage N1 diversification. Users must verify tautomeric form with the vendor prior to purchase due to the identity discrepancy noted in Section 1 .

Metalloenzyme Inhibitor Design Exploiting C2-Directed Metal Coordination Geometry

The C2 attachment of the aminoalkyl chain enables the imidazole N3 nitrogen to coordinate metal ions with a vector distinct from that of N1-substituted imidazoles such as 1-(3-aminopropyl)imidazole (Ki = 410,000 nM against glutaminyl-peptide cyclotransferase) . For zinc-dependent enzyme targets (e.g., carbonic anhydrase, matrix metalloproteinases), C2-substituted imidazoles can access coordination geometries not achievable by N1-substituted regioisomers, making the target compound a privileged scaffold for structure-based inhibitor design.

Physicochemical Profiling Studies Comparing Secondary vs. Primary Amine Imidazole Series

The target compound, alongside its primary amine analog 1-(1H-imidazol-2-yl)propan-1-amine (CAS 1154920-24-7; LogP 0.8195), forms a matched molecular pair for evaluating the impact of N-isopropylation on solubility, permeability, and metabolic stability . The predicted pKa difference (~13.75 for imidazole NH vs. ~8.65 for secondary amine) further enables pH-dependent ionization studies relevant to prodrug design and formulation development .

Quote Request

Request a Quote for 1-(1H-Imidazol-2-yl)-N-isopropylpropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.